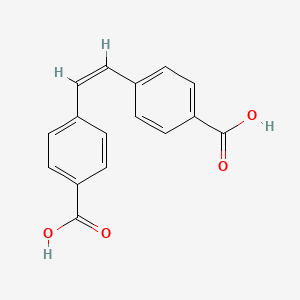

Benzoic acid, 4,4'-(1Z)-1,2-ethenediylbis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid is a simple aromatic carboxylic acid which is a common constituent of many natural substances . It is an important precursor for the synthesis of many other organic substances .

Synthesis Analysis

Benzoic acid can be synthesized in the laboratory by the oxidation of toluene with potassium permanganate . Other methods include the Grignard reaction .Molecular Structure Analysis

The molecular formula of benzoic acid is C7H6O2 . It consists of a benzene ring attached to a carboxyl functional group .Chemical Reactions Analysis

Benzoic acid can undergo a variety of reactions. It can form esters with alcohols, amides with amines, and can undergo decarboxylation under certain conditions .Physical And Chemical Properties Analysis

Benzoic acid is a solid at room temperature and has a molecular weight of 122.1213 g/mol . It has a boiling point of 522.2 K and a melting point of 395.2 K .Scientific Research Applications

Food Additives

Benzoic acid and its sodium and potassium salts are rapidly absorbed after oral administration . They are used as food additives and their toxicity is low . The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources added to Food (ANS) has concluded that the use of benzoic acid and its sodium and potassium salts as food additives does not raise a concern with respect to genotoxicity .

Co-Crystallization

Benzoic acid is used in co-crystallization processes. In a study, the nucleation and crystal growth kinetics of 2:1 benzoic acid (HBz)–sodium benzoate (NaBz) co-crystallization with or without templates in a solution were analyzed . The results showed that the addition of the dissolved 2:1 or 1:1 HBz–NaBz co-crystals as templating molecules could reduce the critical free energy barrier of 2:1 HBz–NaBz co-crystal during its nucleation .

Drug Design

Benzoic acid is used in rational drug design. In one study, fourteen novel compounds having benzoic acid as acidic head, hydrazone as linker and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail were synthesized . These compounds were characterized by physicochemical and spectrophotometric (FTIR, Mass, 1 HNMR and 13 CNMR) analysis .

Mechanism of Action

Target of Action

Benzoic acid and its derivatives are known to inhibit the growth of mold, yeast, and some bacteria . This suggests that the compound may interact with biological targets that are essential for the growth and survival of these organisms.

Mode of Action

Benzoic acid, a related compound, is known to inhibit microbial growth by disrupting their internal ph balance

Biochemical Pathways

Benzoic acid is biosynthesized using shikimate and the core phenylpropanoid pathways . It’s reasonable to assume that Benzoic acid, 4,4’-(1Z)-1,2-ethenediylbis- might be synthesized through similar biochemical pathways. These pathways are crucial for the production of a wide range of secondary metabolites in plants, including phenolic compounds .

Pharmacokinetics

The compound’s predicted boiling point is 5625±600 °C and its predicted density is 141±01 g/cm3 .

Result of Action

Given its structural similarity to benzoic acid, it might exhibit antimicrobial properties by disrupting the internal ph balance of microbes, thereby inhibiting their growth .

Safety and Hazards

properties

IUPAC Name |

4-[(Z)-2-(4-carboxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQDUFLZGOASY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)